6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde
Description
6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. The structure includes a carbaldehyde group at position 5 and a 1H-imidazol-1-yl substituent at position 6. This compound’s reactive aldehyde moiety and nitrogen-rich heterocyclic framework make it a candidate for medicinal chemistry applications, particularly in synthesizing derivatives for biological evaluation.
Properties
Molecular Formula |
C9H6N4OS |
|---|---|
Molecular Weight |
218.24 g/mol |
IUPAC Name |
6-imidazol-1-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6N4OS/c14-5-7-8(12-2-1-10-6-12)11-9-13(7)3-4-15-9/h1-6H |
InChI Key |
JKOKXHCNTALORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=C(N3C=CSC3=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
The synthesis can be broken into the following steps:
Formation of Thiazole Intermediate:
- React ethyl bromopyruvate with thiourea in ethanol under reflux for several hours to yield an aminothiazole intermediate.
- Example: Ethanol as a solvent, reaction time ~4 hours.
Alternative One-Pot Methodologies
An ionic liquid-promoted one-pot synthesis has been reported for related imidazo-thiazole compounds. This method uses:
- Reagents: Ionic liquids such as [bmim]Br, thiosemicarbazide, and phenacyl bromides.
- Conditions: The reaction mixture is stirred at 80°C for 30–45 minutes in ethanol.
- Advantages: Simplified procedure and reduced reaction time compared to traditional multi-step syntheses.
Optimization Parameters
Solvents
- Commonly used solvents include ethanol, dichloromethane (DCM), and chloroform.
- Solvent choice impacts yield and purity; ethanol is preferred for its eco-friendly nature.
Catalysts
- Catalysts such as triethylamine or ionic liquids enhance reaction rates and selectivity.
Temperature
- Controlled temperatures (e.g., 0°C during aldehyde introduction) are crucial to avoid side reactions.
Analytical Characterization
After synthesis, the compound's structure and purity are confirmed using:
- NMR Spectroscopy: ^1H NMR and ^13C NMR validate the chemical structure.
- IR Spectroscopy: Confirms functional groups like aldehydes.
- Chromatographic Techniques: Thin-layer chromatography (TLC) monitors reaction progress.
Data Summary Table
| Step | Reagents/Conditions | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | Thiourea + Ethyl Bromopyruvate | Ethanol | Reflux | ~4 hours |
| 2 | Aminothiazole + Phenacyl Bromide | Ethanol | Reflux | ~6 hours |
| 3 | Trichlorophosphate | Chloroform | 0°C → Reflux | ~6 hours |
| Alt | Thiosemicarbazide + Ionic Liquid + Phenacyl Bromide | Ethanol + [bmim]Br | 80°C | ~30–45 min |
Chemical Reactions Analysis
Types of Reactions
6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, methanol or ethanol as solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: 6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carboxylic acid.
Reduction: 6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
(a) CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime)
- CAR Agonism : CITCO is a well-characterized selective agonist of the constitutive androstane receptor (CAR), promoting nuclear translocation and transcriptional activation of detoxification genes (e.g., CYP2B6, CYP3A4) .
- Gene Regulation : Upregulates CYP2B6 (2.19-fold) and downregulates CYP2E1 (0.86-fold) in human hepatocytes .
(b) 6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Structural Features : The 1H-imidazol-1-yl group at position 6 introduces additional hydrogen-bonding capacity compared to CITCO’s lipophilic 4-chlorophenyl group. This may enhance solubility but reduce membrane permeability.
- Reactivity: The carbaldehyde group at position 5 allows for derivatization (e.g., oxime, hydrazone formation), similar to CITCO’s oxime moiety.
- Hypothetical Applications : While direct data are lacking, structural parallels to CITCO suggest possible interactions with nuclear receptors (e.g., CAR, PXR) or enzymatic targets. The imidazole substituent may confer unique selectivity profiles compared to aryl-substituted analogs .
Structure-Activity Relationship (SAR) Insights
- Position 6 Substituents :
- Aryl Groups (e.g., 4-chlorophenyl in CITCO) : Enhance lipophilicity and CAR binding affinity.
- Heterocycles (e.g., 1H-imidazol-1-yl) : May improve solubility and enable interactions with polar residues in target proteins.
- Position 5 Functional Groups :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
